Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl-
Overview
Description
Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- is an organic compound with a complex structure, characterized by the presence of a benzene ring substituted with chloromethyl, difluoro, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- typically involves the chloromethylation of a difluoromethylbenzene derivative. One common method is the Blanc chloromethylation, which involves the reaction of the aromatic ring with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst such as zinc chloride . The reaction conditions are usually acidic, and the process is carried out at low temperatures to ensure high yields and minimize side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction reactions to form hydrocarbons.
Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution Products: Depending on the nucleophile, products can include alcohols, amines, or ethers.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Hydrocarbons or partially reduced intermediates.
Scientific Research Applications
Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its role in the synthesis of drug candidates and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- involves its reactivity as an electrophile due to the presence of the chloromethyl group. The compound can form reactive intermediates, such as carbocations, which can interact with nucleophiles in various chemical environments . The difluoro and methyl substituents on the benzene ring can influence the reactivity and stability of these intermediates, affecting the overall reaction pathways.
Comparison with Similar Compounds
Benzene, 1-chloro-4-(chloromethyl)-: Similar structure but with different substitution pattern.
Benzene, 1,2-bis(chloromethyl)-: Contains two chloromethyl groups on adjacent carbon atoms.
Benzyl Chloride: A simpler compound with only a chloromethyl group attached to the benzene ring.
Uniqueness: Benzene, 1-(chloromethyl)-2,3-difluoro-4-methyl- is unique due to the presence of both difluoro and methyl groups, which can significantly alter its chemical properties and reactivity compared to other chloromethyl-substituted benzenes. The difluoro groups can enhance the compound’s stability and influence its interactions with other molecules, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(chloromethyl)-2,3-difluoro-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2/c1-5-2-3-6(4-9)8(11)7(5)10/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDJHUIXRYSKPCM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)CCl)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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